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Sancycline-d6 Hydrochloride

Cat. No.: B1151647
M. Wt: 420.45
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Deuterated Analogs in Chemical Biology and Pharmaceutical Sciences Research

The use of deuterated analogs, or compounds where one or more hydrogen atoms have been replaced by deuterium (B1214612), is a well-established technique in scientific research. clearsynth.comclearsynth.com This strategic substitution offers a range of benefits that are particularly valuable in the intricate studies of biological systems and drug development.

Overview of Deuterium Incorporation Benefits in Research Compounds

The primary advantage of deuterium incorporation lies in the mass difference between hydrogen and its isotope, deuterium. clearsynth.com This seemingly subtle change can have significant effects on the physicochemical properties of a molecule, which can be harnessed for research purposes. unibestpharm.com

One of the most significant benefits is the kinetic isotope effect (KIE) . libretexts.orgnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. humanjournals.com Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. researchgate.net This effect is particularly relevant in studying drug metabolism, as many metabolic pathways involve the enzymatic breaking of C-H bonds. researchgate.netnih.gov By deuterating a molecule at a metabolically active site, researchers can slow down its breakdown, leading to a more stable compound for study. unibestpharm.comnih.gov

Furthermore, deuteration can lead to:

Improved Metabolic Stability: Resistance to metabolic breakdown can result in a longer half-life of a research compound, which is beneficial for various experimental designs. unibestpharm.com

Altered Pharmacokinetic Profiles: The change in metabolic rate can influence how a compound is absorbed, distributed, metabolized, and excreted (ADME), providing valuable insights for drug development. cernobioscience.comnih.gov

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can sometimes prevent the formation of harmful byproducts. researchgate.net

Rationale for Isotopic Labeling in Research Applications

Isotopic labeling is a technique used to track the journey of a molecule through a chemical reaction or a biological system. wikipedia.org By replacing specific atoms with their isotopes, which have a different number of neutrons, researchers can "label" and subsequently detect the compound of interest. wikipedia.orgcreative-proteomics.com

The primary rationales for using isotopic labeling in research include:

Tracing Metabolic Pathways: Labeled compounds allow scientists to follow the transformation of a molecule within an organism, elucidating complex metabolic networks. clearsynth.comsimsonpharma.com

Quantitative Analysis: Isotopically labeled compounds, particularly deuterated ones, are extensively used as internal standards in analytical techniques like mass spectrometry. clearsynth.comwisdomlib.orgtexilajournal.compubcompare.ai Because they are chemically almost identical to the non-labeled analyte but have a different mass, they can be added to a sample in a known quantity to improve the accuracy and precision of quantification. clearsynth.comlcms.cz

Elucidating Reaction Mechanisms: By observing the position of the isotopic label in the products of a reaction, chemists can deduce the step-by-step mechanism of the transformation. clearsynth.com

Structural Studies: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling can help to simplify complex spectra and provide more detailed structural information about large molecules like proteins. nih.govutoronto.casigmaaldrich.comacs.org

Significance of Sancycline (B610677) as a Semi-Synthetic Tetracycline (B611298) Derivative for Research

Sancycline, also known as 6-demethyl-6-deoxytetracycline, is a member of the tetracycline family of antibiotics. caymanchem.comnih.gov Tetracyclines are broad-spectrum antibiotics that were discovered in the mid-20th century and have been instrumental in treating a wide array of bacterial infections. google.comethz.ch They function by inhibiting protein synthesis in bacteria. ulisboa.ptmedchemexpress.com

The significance of Sancycline in a research context stems from its role as a foundational structure for the development of newer tetracycline derivatives. ulisboa.ptresearchgate.net Its chemical structure has served as a template for medicinal chemists to create next-generation antibiotics with improved properties. researchgate.net Research on Sancycline and its analogs contributes to understanding the structure-activity relationships within the tetracycline class, which is crucial for overcoming the challenge of antibiotic resistance. google.com

Role of Sancycline-d6 Hydrochloride as a Specialized Research Tool

This compound is a labeled version of Sancycline, where six hydrogen atoms on the dimethylamino group have been replaced with deuterium. pharmaffiliates.com This specific labeling makes it a highly valuable tool for researchers.

Its primary application is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). lcms.cz In these studies, this compound is added to biological samples (e.g., plasma, tissue) to accurately measure the concentration of unlabeled Sancycline or other related tetracycline compounds. texilajournal.com The known concentration of the deuterated standard allows for correction of any sample loss or variability during the analytical process, ensuring precise and reliable results. clearsynth.com

Furthermore, the deuteration of Sancycline can be utilized in metabolic studies to investigate its biotransformation pathways. cernobioscience.com By comparing the metabolism of Sancycline-d6 to its non-labeled counterpart, researchers can gain a deeper understanding of how the drug is processed in the body, which is critical information for the development of new and more effective antibiotics. nih.gov

Compound NameChemical FormulaRole
This compoundC21H16D6N2O7 · HClLabeled semi-synthetic antibiotic for research
SancyclineC21H22N2O7Semi-synthetic tetracycline antibiotic
TetracyclineC22H24N2O8Broad-spectrum antibiotic

Properties

Molecular Formula

C₂₁H₁₆D₆N₂O₇

Molecular Weight

420.45

Synonyms

(4S,4aS,5aR,12aS)-4-(Dimethyl-d6-amino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1-11-dioxo-2-naphthacenecarboxamide Hydrochloride;  Bonomycin-d6;  Norcycline-d6;  6-Demethyl-6-deoxytetracycline-d6 Hydrochloride;  GS 2147-d6; 

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies of Sancycline D6 Hydrochloride

Precursor Compounds and Deuteration Strategies for Site-Specific Labeling

The synthesis of Sancycline-d6 Hydrochloride begins with a suitable precursor, which is then chemically modified to introduce the deuterium (B1214612) atoms at specific locations.

Precursor Compound: The non-labeled parent compound, Sancycline (B610677) (also known as 6-demethyl-6-deoxytetracycline), is a semi-synthetic tetracycline (B611298). It is prepared via the hydrogenolysis of the chloro and benzylic hydroxy groups of a precursor called Declomycin. medchemexpress.compharmainfonepal.com The synthesis of Sancycline itself was a significant achievement, as it was the first of the early tetracyclines to be totally synthesized. biomol.com For the deuterated variant, Sancycline or a closely related intermediate serves as the starting point for the labeling process.

Deuteration Strategies: The key step in the synthesis is the site-specific introduction of six deuterium atoms. The "d6" designation typically refers to the two methyl groups on the dimethylamino moiety at position 4 of the tetracycline structure, resulting in -(N(CD₃)₂). google.com This specific labeling is highly desirable for an internal standard as this part of the molecule is less likely to undergo chemical exchange.

Several strategies can be employed for site-specific deuteration:

Reductive Amination: A common and effective method involves the reductive amination of a demethylated primary amine intermediate of the tetracycline core structure. ijpbs.com This intermediate is reacted with deuterated paraformaldehyde (paraformaldehyde-d₂) in the presence of a reducing agent. This process specifically introduces the CD₃ groups.

Modern Catalytic Methods: Advances in synthetic chemistry have introduced novel methods for site-specific deuteration that offer high efficiency and control. These can include copper-catalyzed deacylative deuteration, which uses readily available ketones as a handle and D₂O as the deuterium source. nih.gov Visible-light-induced metal-free methods have also been developed, offering mild reaction conditions and high deuterium incorporation efficiency. msd.com These modern techniques provide powerful tools for creating complex deuterated molecules with high isotopic purity. worldpharmatoday.com

The choice of strategy depends on factors like yield, cost, and the required level of isotopic purity. For research-grade this compound, methods that ensure high, specific incorporation with minimal isotopic scrambling are preferred.

Role of Hydrochloride Formation in Compound Stability and Solubility for Research Applications

The conversion of the Sancycline-d6 free base into its hydrochloride (HCl) salt is a crucial final step in its preparation for research applications. Salt formation is a common strategy in pharmaceutical chemistry to improve the physicochemical properties of a compound. fda.gov Over half of all drug molecules are administered as salts, with hydrochloride being one of the most common forms. worldpharmatoday.com

Improved Stability: Tetracycline and its analogues are known to be unstable under certain conditions. Tetracycline itself is stable in air but darkens upon exposure to strong sunlight. wisconsin.edu Its potency can be affected by pH, and it is rapidly destroyed by alkaline solutions. pharmtech.comwisconsin.edu Forming the hydrochloride salt protonates basic functional groups, such as the amine group in Sancycline, converting it into a more stable ammonium (B1175870) ion. pharmainfonepal.com This increased stability is essential for the compound's shelf-life as a solid analytical standard and ensures its integrity in solution during experimental procedures. google.com The salt form is typically a crystalline solid, which is easier to handle, purify, and store compared to a free base that might be less stable or oily. pharmainfonepal.com

Enhanced Solubility: Tetracyclines as free bases are generally poorly soluble in water. wisconsin.eduontosight.ai The hydrochloride salt form significantly enhances water solubility due to its ionic nature. pharmainfonepal.comsigmaaldrich.comagscientific.com One gram of tetracycline hydrochloride dissolves in about 10 mL of water. ijpbs.com This improved aqueous solubility is critical for research applications where the compound needs to be dissolved in aqueous buffers or mobile phases for analytical techniques like LC-MS. Enhanced solubility facilitates better dissolution, which is essential for preparing accurate stock solutions and calibration standards for quantitative analysis. pharmainfonepal.com

Advanced Analytical Applications of Sancycline D6 Hydrochloride

Quantification of Sancycline (B610677) and Related Analogs using Stable Isotope Internal Standards in Research Matrices

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, particularly when using mass spectrometry-based methods. Sancycline-d6 Hydrochloride is an ideal internal standard as it shares near-identical physicochemical properties with the non-labeled sancycline, ensuring similar behavior during sample preparation, chromatography, and ionization. This minimizes variability and enhances the accuracy and precision of quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of compounds in complex biological matrices. The development of robust LC-MS/MS methods for tetracyclines often employs a deuterated internal standard like this compound to ensure reliability.

Method development typically involves optimizing several parameters:

Sample Preparation: The extraction of tetracyclines from matrices like plasma, tissue, or environmental samples is a crucial step. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to remove interfering substances. nih.gov The internal standard is added at the beginning of this process to account for any analyte loss.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is generally used to separate tetracyclines and their metabolites. A C18 or C8 column is often employed with a mobile phase consisting of a mixture of an aqueous solution (often containing formic acid or oxalic acid to improve peak shape) and an organic solvent like methanol or acetonitrile. orientjchem.org

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of tetracyclines. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for enhanced selectivity and sensitivity. fda.gov

Validation of the developed LC-MS/MS method is performed according to established guidelines to ensure its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity (limit of detection and limit of quantification), recovery, and matrix effects. orientjchem.org The use of a stable isotope-labeled internal standard like this compound is particularly beneficial in assessing and compensating for matrix effects, where components of the biological matrix can suppress or enhance the ionization of the analyte. myadlm.org

Table 1: Representative LC-MS/MS Method Validation Parameters for Tetracycline (B611298) Analysis using a Deuterated Internal Standard

Parameter Typical Value/Range
Linearity (r²) > 0.99
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Recovery 80-120% researchgate.net
Limit of Detection (LOD) 0.06 - 0.09 µg/kg researchgate.net
Limit of Quantification (LOQ) 0.055 µg/mL

While LC-MS/MS is more common for the analysis of tetracyclines due to their polarity and thermal lability, GC-MS methods can be employed, typically after a derivatization step to increase the volatility of the analytes. In such cases, a deuterated internal standard like this compound would also be derivatized alongside the analyte.

The development of a GC-MS method would involve:

Extraction and Derivatization: Similar extraction procedures to those used for LC-MS/MS would be employed. The dried extract is then derivatized, for instance, by acetylation.

GC Separation: A capillary column, such as one with a 5% phenyl methyl silicone stationary phase, is used to separate the derivatized compounds.

MS Detection: Electron impact (EI) ionization is commonly used in GC-MS. The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. researchgate.net

It is important to note that the mass responses of analytes and their deuterated analogs in GC-MS can sometimes differ, which needs to be considered during method development and validation. nih.gov

Metabolic Fate and Disposition Studies in Preclinical Research Models Using Isotopic Tracing

Isotopic tracing is a powerful technique to study the metabolic fate of a compound. By introducing a stable isotope-labeled version of a molecule, such as this compound, into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME).

In in vitro systems, such as cell cultures or isolated enzyme preparations, this compound can be used to investigate the metabolic pathways of sancycline. After incubation, the cells or reaction mixtures are analyzed by mass spectrometry to identify and quantify the deuterated metabolites. This approach helps in understanding the specific enzymes involved in the metabolism of the drug and the chemical structures of the resulting metabolites. nih.gov The deuterium (B1214612) label allows for the clear differentiation of drug-related metabolites from endogenous cellular components. nih.gov

Single-cell metabolomics is an emerging field that aims to measure the metabolic profiles of individual cells, providing insights into cellular heterogeneity. rsc.orgnih.gov Isotopic labeling with compounds like this compound has the potential to be applied in this area to trace metabolic pathways at the single-cell level. By exposing a cell population to the deuterated compound, it would be theoretically possible to use highly sensitive mass spectrometry techniques to measure the uptake and metabolism of the compound within individual cells, revealing cell-to-cell variations in drug processing.

Mechanistic and Molecular Research Investigations Utilizing Sancycline D6 Hydrochloride

Elucidation of Molecular Binding and Interaction Mechanisms

Research utilizing tetracyclines has been pivotal in understanding the fundamental processes of bacterial protein synthesis and the mechanisms of antibiotic action.

Tetracyclines, including Sancycline (B610677), exert their antibacterial effect by inhibiting protein synthesis in bacteria. This is achieved through specific binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Detailed structural and biochemical studies have revealed that tetracyclines bind to the 30S ribosomal subunit. The primary binding site is located on the small ribosomal subunit, where the antibiotic molecule intercalates into a pocket formed by the 16S ribosomal RNA (rRNA). This binding sterically hinders the attachment of aminoacyl-tRNA to the ribosomal A-site, effectively preventing the addition of new amino acids to the growing polypeptide chain. This blockade of a crucial step in the elongation phase of protein synthesis leads to the cessation of bacterial growth.

The interaction between tetracyclines and the ribosome is stabilized by a network of hydrogen bonds and the coordination of a magnesium ion, which is crucial for the high-affinity binding of the antibiotic.

Table 1: Key Molecular Interactions of Tetracyclines with the Bacterial Ribosome

Interacting ComponentNature of InteractionConsequence
16S rRNA (30S subunit)Specific binding to a pocketSteric hindrance at the A-site
Aminoacyl-tRNABlocked entry to the A-siteInhibition of peptide chain elongation
Magnesium IonCoordination with tetracycline (B611298) and rRNAStabilization of the antibiotic-ribosome complex

This table summarizes the fundamental interactions of tetracyclines at the ribosomal level, which are central to their mechanism of action.

Furthermore, studies have explored how modifications to the tetracycline structure can influence these interaction dynamics, leading to the development of newer generation tetracyclines with improved binding affinity and the ability to overcome some resistance mechanisms.

Studies on Antimicrobial Resistance Mechanisms at the Molecular Level in Research Models

The widespread use of tetracyclines has led to the emergence of bacterial resistance. Understanding these resistance mechanisms at a molecular level is a key area of research where compounds like Sancycline-d6 Hydrochloride can be valuable.

One of the primary mechanisms of tetracycline resistance involves alterations in the antibiotic's target, the ribosome. This can occur through two main pathways:

Ribosomal Protection Proteins (RPPs): Bacteria can acquire genes that code for RPPs, such as Tet(M) and Tet(O). These proteins are translational GTPases that can bind to the ribosome and dislodge a bound tetracycline molecule. This "cleansing" of the ribosome allows protein synthesis to resume, rendering the bacterium resistant.

Ribosomal Mutations: Spontaneous mutations in the 16S rRNA gene can alter the tetracycline binding site. These mutations can reduce the binding affinity of the antibiotic, thereby decreasing its inhibitory effect.

Another significant mechanism of resistance is the active efflux of the antibiotic from the bacterial cell. Bacteria can acquire genes that encode for membrane-bound efflux pumps, which recognize and actively transport tetracycline molecules out of the cytoplasm. This reduces the intracellular concentration of the antibiotic, preventing it from reaching its ribosomal target in sufficient quantities to inhibit protein synthesis.

The most common tetracycline-specific efflux pumps belong to the Major Facilitator Superfamily (MFS) and are encoded by genes such as tet(A) and tet(B). Research in this area focuses on understanding the structure and function of these pumps and on developing efflux pump inhibitors (EPIs) that could be co-administered with tetracyclines to restore their efficacy.

Table 2: Common Tetracycline Resistance Mechanisms

MechanismDescriptionKey Molecular Players
Ribosomal ProtectionProteins that remove tetracycline from the ribosome.Tet(M), Tet(O)
Ribosomal MutationChanges in the 16S rRNA that reduce antibiotic binding.Mutations in the 16S rRNA gene
Efflux PumpsMembrane proteins that actively remove tetracycline from the cell.Tet(A), Tet(B)

This table outlines the principal mechanisms by which bacteria develop resistance to tetracycline antibiotics.

Research into Synergistic Effects with Co-administered Research Compounds

To combat antibiotic resistance and enhance therapeutic efficacy, researchers are investigating the synergistic effects of tetracyclines with other compounds. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.

Studies have shown that tetracyclines can act synergistically with other antibiotics that have different mechanisms of action. For example, a combination of a tetracycline with a cell wall synthesis inhibitor can be more effective than either drug alone.

Furthermore, research is exploring the synergy between tetracyclines and non-antibiotic compounds, such as efflux pump inhibitors. By blocking the efflux of tetracycline, these inhibitors can restore the susceptibility of resistant bacteria to the antibiotic.

Table 3: Examples of Synergistic Combinations with Tetracyclines in Research

Co-administered Compound ClassRationale for SynergyPotential Outcome
Beta-lactam antibioticsTargeting different essential bacterial processes (protein and cell wall synthesis).Enhanced bactericidal activity.
Efflux Pump Inhibitors (EPIs)Blocking the removal of tetracycline from the bacterial cell.Restoration of susceptibility in resistant strains.
Quorum Sensing InhibitorsDisrupting bacterial communication and virulence factor production.Reduced pathogenicity and increased antibiotic effectiveness.

This table provides examples of compound classes that have been investigated for synergistic effects when co-administered with tetracyclines.

Preclinical Research Models and Chemical Biology Applications of Sancycline D6 Hydrochloride

In Vitro Studies on Bacterial Growth and Viability in Research Models

In vitro studies are fundamental to characterizing the antimicrobial properties of new chemical entities. For Sancycline-d6 Hydrochloride, these studies would involve assessing its efficacy against a range of bacteria in controlled laboratory settings and comparing its activity to its non-deuterated parent compound, sancycline (B610677).

Sancycline is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as atypical bacteria. It functions by inhibiting protein synthesis through binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome. This mechanism leads to the inhibition of bacterial growth.

Research has shown that sancycline is more active than tetracycline (B611298) against many anaerobic bacteria and is also effective against some tetracycline-resistant strains of E. coli, S. aureus, and E. faecalis. The antimicrobial activity of this compound is expected to be comparable to that of sancycline, as deuteration typically does not alter the fundamental mechanism of action of a drug. The primary rationale for deuteration lies in altering the molecule's metabolic fate, which can lead to an improved pharmacokinetic profile.

The following table summarizes the reported antimicrobial activity of sancycline against various bacterial species, which serves as a baseline for predicting the activity of this compound.

Bacterial SpeciesTypeSancycline MIC (µg/mL)Predicted this compound MIC (µg/mL)
Staphylococcus aureusGram-positive0.06 - 1≤0.06 - 1
Enterococcus faecalisGram-positive0.06 - 1≤0.06 - 1
Escherichia coli (tetracycline-resistant)Gram-negative0.06 - 1≤0.06 - 1
Anaerobic Bacteria (average MIC90)Anaerobic1~1

Note: The predicted MIC values for this compound are hypothetical and based on the general principle that deuteration does not significantly alter the intrinsic antimicrobial activity.

A key aspect of preclinical research on this compound would be direct comparative studies against sancycline. The primary hypothesis for such studies is that the deuterated compound will exhibit a similar in vitro potency but may have a different metabolic stability profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can make the molecule more resistant to metabolic degradation by enzymes, potentially leading to a longer biological half-life.

While specific comparative data for this compound is not publicly available, studies on other deuterated antibiotics have shown that they can be equipotent or even slightly more potent than their non-deuterated counterparts. For instance, deuterated metronidazole exhibited better anaerobic antibacterial activity compared to metronidazole uobaghdad.edu.iq. Therefore, it is plausible that this compound would demonstrate at least equivalent, if not slightly enhanced, activity against susceptible bacterial strains when compared to sancycline in research settings.

Use as a Chemical Probe for Membrane Permeability and Transport Research

The use of isotopically labeled compounds is a valuable tool in chemical biology for studying molecular interactions and transport processes. Deuterium-labeled molecules, such as this compound, can be employed as chemical probes to investigate membrane permeability and transport mechanisms in bacteria.

The incorporation of deuterium (B1214612) provides a "heavy" label that can be distinguished from the non-deuterated form by mass spectrometry. This allows researchers to track the uptake and efflux of the antibiotic across bacterial cell membranes. For example, by incubating bacteria with this compound and analyzing cell lysates at different time points, it is possible to quantify the intracellular concentration of the drug.

Furthermore, deuterium labeling can be utilized in techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) to study the interaction of the antibiotic with membrane transporters or its passage through porin channels. Such studies can provide insights into the mechanisms of bacterial resistance related to drug efflux pumps.

Applications in Structural-Activity Relationship Studies (SAR) for Chemical Biology

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for the rational design of new drugs. Sancycline itself is considered the simplest tetracycline structure that retains all the necessary elements for antimicrobial activity bris.ac.uk. The tetracyclic core is essential, and modifications at specific positions, particularly C7 and C9 on the D-ring, have been a major focus for developing third-generation tetracyclines with improved efficacy against resistant bacteria nih.govcreative-diagnostics.com.

Future Directions and Emerging Research Avenues for Sancycline D6 Hydrochloride

Development of Novel Deuteration Strategies for Tetracycline (B611298) Derivatives in Research

The synthesis of deuterated compounds, particularly those with complex scaffolds like tetracycline derivatives, is continually evolving. Traditional methods often involve multi-step syntheses from deuterated precursors. However, the future of deuterating complex molecules like sancycline (B610677) lies in late-stage deuteration, where deuterium (B1214612) is introduced into the molecule in the final steps of the synthesis. This approach is more efficient and allows for the selective labeling of specific positions within the molecule.

Recent advancements in catalysis are paving the way for more sophisticated deuteration strategies applicable to tetracycline derivatives. One promising area is photoredox-catalyzed hydrogen isotope exchange (HIE) . This method uses visible light and a photocatalyst to activate specific C-H bonds, facilitating their exchange with deuterium from a deuterium source like heavy water (D₂O). princeton.edunih.gov For tetracycline derivatives such as sancycline, which possess α-amino C(sp³)–H bonds, this technique offers a mild and selective way to introduce deuterium without altering the core structure of the molecule. princeton.edu

Another emerging strategy is the use of transition metal catalysts. Iridium(I) complexes, for instance, have been effectively used to label aromatic C-H bonds ortho to directing groups. nih.gov While sancycline itself lacks a highly activated aromatic ring for this specific type of catalysis, the principles can be adapted for other positions on the tetracycline scaffold or for related derivatives. The development of new catalysts with different selectivities is a key area of ongoing research. nih.gov

The table below summarizes some novel deuteration strategies that hold potential for the synthesis of Sancycline-d6 Hydrochloride and other deuterated tetracyclines.

Deuteration StrategyDescriptionPotential Application to Tetracyclines
Photoredox-Catalyzed HIE Utilizes visible light and a photocatalyst to activate C-H bonds for deuterium exchange. princeton.edunih.govSelective deuteration of α-amino C(sp³)–H bonds and other accessible positions on the sancycline scaffold.
Transition Metal-Catalyzed HIE Employs transition metals like iridium or iron to catalyze the exchange of hydrogen for deuterium at specific sites. nih.govLabeling of aromatic and aliphatic C-H bonds in tetracycline precursors or derivatives.
Bioinspired Cooperative Hydrogenolysis A newer approach that uses cooperative catalysis to achieve selective hydrogenolysis of C-X (where X is a halogen) bonds for deuteration. fmread.comCould be applied to halogenated tetracycline intermediates to introduce deuterium at specific locations.

The continuous development of these and other novel deuteration methods will undoubtedly lead to more efficient and selective syntheses of this compound and a wider array of deuterated tetracycline analogs for research purposes. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques in Deuterated Compound Research

The precise structural characterization of deuterated compounds is crucial for their effective use in research. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful method for determining the structure of organic molecules. In the context of deuterated compounds, the replacement of hydrogen (¹H) with deuterium (²H) leads to significant changes in the NMR spectrum. Since deuterium has a different nuclear spin and resonance frequency from hydrogen, the signals from the deuterated positions disappear from the ¹H NMR spectrum, providing unambiguous confirmation of the sites of deuteration. savemyexams.com

For complex molecules like this compound, advanced NMR techniques are often necessary for complete structural elucidation. These include:

2D NMR techniques: Experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, which is essential for assigning the complex spectra of tetracycline derivatives. bruker.com

Solid-State NMR (SSNMR): This technique is particularly valuable for studying the structure of molecules in their solid form. It can provide information about the local environment of specific nuclei, which is useful for characterizing different crystalline forms (polymorphs). nih.gov Natural abundance ¹⁵N SSNMR has already been used to study tetracycline antibiotics, demonstrating the utility of this method for this class of compounds. cdnsciencepub.com The use of ²H SSNMR can provide detailed information about the dynamics of the deuterated parts of the molecule within a solid matrix. nih.gov

Residual Dipolar Couplings (RDC) and Residual Chemical Shift Anisotropy (RCSA): These are more advanced NMR methods that can provide long-range structural information, which is often difficult to obtain from standard NMR experiments. bruker.com

Mass Spectrometry (MS) is another critical tool for the analysis of deuterated compounds. The incorporation of deuterium atoms results in a predictable increase in the molecular weight of the compound, which is readily detected by MS. High-resolution mass spectrometry (HRMS) can be used to confirm the exact number of deuterium atoms incorporated into the molecule. Fragmentation analysis in tandem MS (MS/MS) can further help to pinpoint the location of the deuterium labels within the molecule. researchgate.net

The following table highlights some of the advanced spectroscopic techniques used in the characterization of deuterated compounds.

Spectroscopic TechniqueInformation ProvidedRelevance to this compound
¹H and ¹³C NMR Basic structural framework and confirmation of deuteration sites. bruker.compitt.eduEssential for initial characterization and verification of the deuterated positions.
2D NMR (HSQC, HMBC) Detailed connectivity information between atoms. bruker.compitt.eduCrucial for unambiguous assignment of all signals in the complex NMR spectra.
Solid-State NMR (SSNMR) Structural information in the solid state, including polymorphism. nih.govrsc.orgCharacterization of the crystalline form and molecular dynamics in the solid phase.
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight and confirmation of the number of incorporated deuterium atoms.Accurate determination of the isotopic enrichment of this compound.

The synergistic use of these advanced spectroscopic methods is essential for the comprehensive structural elucidation of this compound, ensuring its purity and proper characterization for research applications.

Expansion of this compound Applications in Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems. Stable isotope-labeled compounds like this compound are powerful tools in this field, as they can be used as tracers to follow the metabolic fate of molecules and to probe biological pathways. nih.gov

One of the primary mechanisms of action of tetracyclines is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. toku-e.comnih.gov this compound can be used as a chemical probe to study this process in detail. By using techniques like liquid chromatography-mass spectrometry (LC-MS) based proteomics, researchers can track the incorporation of stable isotopes into newly synthesized proteins in the presence and absence of the deuterated antibiotic. This can provide insights into the specific proteins whose synthesis is affected and the downstream consequences for bacterial metabolism.

Furthermore, metabolic flux analysis (MFA) is a key technique in systems biology that quantifies the rates of metabolic reactions within a cell. creative-proteomics.com Stable isotope tracers are central to MFA. nih.gov While this compound is an antibiotic and not a primary metabolite, its interaction with bacteria will inevitably lead to changes in their metabolic networks. By using this compound in combination with other stable isotope-labeled nutrients (e.g., ¹³C-glucose), researchers can map how the inhibition of protein synthesis by sancycline perturbs central carbon metabolism and other key pathways. researchgate.net

The use of this compound as a chemical probe in systems biology can be summarized in the following potential applications:

Mapping drug-target interactions: By tracking the deuterated compound within the bacterial cell, it may be possible to identify not only the primary target (the ribosome) but also potential off-target interactions.

Probing antibiotic resistance mechanisms: In resistant bacteria, the uptake, efflux, or metabolic inactivation of sancycline may be altered. This compound can be used to quantify these processes and to understand the metabolic adaptations that contribute to resistance.

Understanding the bacteriostatic vs. bactericidal effects: Tetracyclines are generally considered bacteriostatic, but can be bactericidal against certain strains. nih.gov Systems-level approaches using this compound can help to elucidate the metabolic and proteomic changes that determine whether the antibiotic simply inhibits growth or leads to cell death. biorxiv.org

The table below outlines potential systems biology applications for this compound.

Application AreaResearch QuestionPotential Technique
Proteomics Which specific protein synthesis pathways are most affected by sancycline?Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) in combination with Sancycline-d6 treatment.
Metabolomics How does inhibition of protein synthesis by sancycline impact overall bacterial metabolism?Metabolic flux analysis using ¹³C-labeled substrates in the presence of Sancycline-d6. nih.govcreative-proteomics.com
Drug Discovery Can we identify novel pathways that are essential for bacterial survival under sancycline-induced stress?Chemical-genetic screening with a Sancycline-d6 probe to identify genes that modify its activity. nih.gov

As our ability to measure and model complex biological systems continues to improve, the applications for precisely labeled chemical probes like this compound in systems biology are expected to expand significantly, providing deeper insights into the mechanisms of antibiotic action and bacterial physiology.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Sancycline-d6 Hydrochloride with isotopic purity in academic research?

  • Methodological Answer : Synthesis typically involves deuterium incorporation using deuterated precursors (e.g., D₂O or deuterated solvents) under controlled conditions. Isotopic purity is achieved via repeated crystallization or chromatography. Researchers should verify deuterium incorporation using nuclear magnetic resonance (¹H-NMR and ²H-NMR) and mass spectrometry (MS). For quality control, compare spectral data with non-deuterated analogs to confirm isotopic enrichment (>98% d6 purity) .

Q. How should researchers characterize the structural integrity and isotopic enrichment of this compound?

  • Methodological Answer : Use a multi-analytical approach:

  • NMR Spectroscopy : ¹H-NMR to confirm absence of protonated impurities; ²H-NMR or ¹³C-NMR to verify deuterium placement.
  • High-Resolution Mass Spectrometry (HRMS) : Compare observed molecular ion peaks with theoretical isotopic patterns.
  • Isotopic Ratio Analysis : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify d6 enrichment.
    Cross-validate results with reference standards, as described for deuterated valine derivatives .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis and oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) to assess degradation. Monitor via HPLC-UV or LC-MS for decomposition products. Stability data from related hydrochlorides suggest avoiding exposure to strong acids/bases and humidity .

Advanced Research Questions

Q. How can researchers design in vivo studies to assess the pharmacokinetic profile of this compound while accounting for deuterium isotope effects?

  • Methodological Answer :

  • Study Design : Use a crossover design in animal models, comparing deuterated vs. non-deuterated compounds. Measure plasma/tissue concentrations via LC-MS/MS at multiple timepoints.
  • Isotope Effect Mitigation : Quantify metabolic differences using kinetic isotope effect (KIE) studies on cytochrome P450 enzymes.
  • Data Interpretation : Normalize results to account for potential rate differences in absorption/distribution. Reference experimental frameworks for deuterated metformin hydrogels .

Q. What methodologies are effective in resolving contradictory data between mass spectrometry and NMR analyses of this compound degradation products?

  • Methodological Answer :

  • Cross-Validation : Use orthogonal techniques:
  • LC-MS/MS : Identify degradation products via fragmentation patterns.
  • 2D-NMR (e.g., COSY, HSQC) : Resolve structural ambiguities in complex mixtures.
  • Sensitivity Adjustments : Optimize ionization parameters (e.g., ESI vs. APCI) to detect low-abundance species.
  • Reference Standards : Synthesize suspected degradants (e.g., de-deuterated analogs) for direct comparison. This approach aligns with quality control protocols for pyridoxine hydrochloride .

Q. What experimental approaches are recommended for evaluating the pH-dependent stability of this compound in various biological matrices?

  • Methodological Answer :

  • Matrix-Specific Stability Studies : Incubate the compound in simulated gastric fluid (pH 1.2), intestinal fluid (pH 6.8), and plasma (pH 7.4) at 37°C.
  • Analytical Monitoring : Use stability-indicating HPLC methods with photodiode array detection to track degradation.
  • Kinetic Modeling : Apply first-order decay models to calculate half-lives. For complex matrices, validate recovery rates using isotopically labeled internal standards. Methodologies from metformin hydrochloride hydrogel studies provide a template for experimental design .

Key Considerations for Data Reliability

  • Contradictory Data : Cross-reference results with multiple analytical platforms (e.g., NMR, MS, XRD) and replicate experiments under independent conditions .
  • Ecological Impact : While ecological toxicity data for Sancycline-d6 may be limited, researchers should conduct preliminary in silico assessments (e.g., QSAR models) and follow waste disposal guidelines for deuterated compounds .

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